An In-depth Technical Guide to Benzyl 2-Thiazolyl Ketone: Structure, Properties, and Synthesis
An In-depth Technical Guide to Benzyl 2-Thiazolyl Ketone: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-thiazolyl ketone, systematically known as 1-(1,3-thiazol-2-yl)-2-phenylethan-1-one, is a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The molecule incorporates a thiazole ring, a common scaffold in many biologically active compounds, linked to a benzyl group via a ketone functionality. This unique arrangement of functional groups imparts specific physicochemical properties and potential for diverse chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents. Thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comprehensive overview of the structure, molecular weight, synthesis, and key characteristics of Benzyl 2-thiazolyl ketone, offering a foundational resource for researchers in the field.
Molecular Structure and Properties
The fundamental characteristics of Benzyl 2-thiazolyl ketone are summarized in the table below. The structure consists of a phenyl group attached to a methylene bridge, which is in turn bonded to the carbonyl carbon of a ketone. The other side of the carbonyl group is connected to the C2 position of a thiazole ring.
| Identifier | Value | Source |
| IUPAC Name | 1-(1,3-Thiazol-2-yl)-2-phenylethan-1-one | - |
| Molecular Formula | C₁₁H₉NOS | PubChemLite[3] |
| Molecular Weight | 203.26 g/mol | PubChemLite[3] |
| CAS Number | 38295-34-4 | - |
The molecular structure of Benzyl 2-thiazolyl ketone is depicted in the following diagram:
Figure 1: Molecular structure of Benzyl 2-thiazolyl ketone.
Synthesis Protocols
The synthesis of thiazolyl ketones can be achieved through various methods, with the Hantzsch thiazole synthesis and its modifications being a cornerstone approach.[2] A common strategy for preparing Benzyl 2-thiazolyl ketone involves the reaction of a thioamide with an α-haloketone. Specifically, the synthesis can be envisioned via the reaction of thioformamide or a precursor with a benzyl-substituted α-haloketone, or by the acylation of a 2-lithiated thiazole with a phenylacetic acid derivative.
A plausible and efficient laboratory-scale synthesis is outlined below. This protocol is based on established methodologies for the formation of similar thiazolyl ketones.[1]
Synthesis of Benzyl 2-Thiazolyl Ketone from 2-Bromothiazole and Phenylacetaldehyde
This two-step process involves the formation of a Grignard reagent from 2-bromothiazole followed by its reaction with phenylacetaldehyde and subsequent oxidation of the resulting secondary alcohol.
Step 1: Formation of the Grignard Reagent and Reaction with Phenylacetaldehyde
-
Materials: 2-Bromothiazole, Magnesium turnings, dry Tetrahydrofuran (THF), Phenylacetaldehyde.
-
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of 2-bromothiazole in dry THF dropwise to the magnesium turnings. The reaction is initiated with gentle heating or the addition of a small crystal of iodine.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.
-
Add a solution of phenylacetaldehyde in dry THF dropwise to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude secondary alcohol, 1-phenyl-2-(thiazol-2-yl)ethanol.
-
Step 2: Oxidation to Benzyl 2-Thiazolyl Ketone
-
Materials: Crude 1-phenyl-2-(thiazol-2-yl)ethanol, an oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the crude alcohol in DCM.
-
Add the oxidizing agent portion-wise at room temperature.
-
Stir the reaction mixture until the oxidation is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.
-
Wash the filter cake with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford pure Benzyl 2-thiazolyl ketone.
-
Figure 2: General workflow for the synthesis of Benzyl 2-thiazolyl ketone.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group and the phenyl ring, expected around δ 4.0-4.5 ppm.- Multiplets in the aromatic region (δ 7.2-7.5 ppm) corresponding to the protons of the phenyl group.- Two doublets or a complex multiplet for the thiazole ring protons, typically found in the region of δ 7.5-8.5 ppm. |
| ¹³C NMR | - A peak for the carbonyl carbon (C=O) in the downfield region, approximately δ 185-195 ppm.- A signal for the methylene carbon (-CH₂-) around δ 45-55 ppm.- Resonances for the aromatic carbons of the phenyl ring between δ 125-140 ppm.- Signals for the carbons of the thiazole ring, with the C2 carbon (attached to the ketone) being the most downfield, typically above δ 160 ppm. |
| IR Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretching vibration, expected in the range of 1670-1690 cm⁻¹.- C-H stretching vibrations for the aromatic and thiazole rings just above 3000 cm⁻¹.- C-H stretching for the methylene group just below 3000 cm⁻¹.- C=C and C=N stretching vibrations for the aromatic and thiazole rings in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 203.04).- Characteristic fragmentation patterns including the loss of the benzyl group (C₇H₇, m/z = 91) and the formation of the thiazol-2-ylcarbonyl cation. |
Applications in Drug Development
The Benzyl 2-thiazolyl ketone scaffold is a promising starting point for the development of new drug candidates. The thiazole ring is a well-established pharmacophore, and its combination with a benzyl ketone moiety allows for systematic structural modifications to optimize biological activity.[7]
-
Antimicrobial and Antifungal Agents: The thiazole nucleus is present in numerous antimicrobial and antifungal drugs. Derivatives of Benzyl 2-thiazolyl ketone could be synthesized and screened for activity against various pathogens.[1]
-
Anti-inflammatory Agents: Thiazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key enzymes in inflammatory pathways.[8]
-
Anticancer Agents: The thiazole ring is a component of several anticancer drugs. The benzyl ketone moiety provides a handle for the introduction of various substituents to explore structure-activity relationships (SAR) for cytotoxic activity against cancer cell lines.[9][10]
The exploration of derivatives of Benzyl 2-thiazolyl ketone through combinatorial chemistry and targeted synthesis holds significant potential for the discovery of novel and potent therapeutic agents.
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